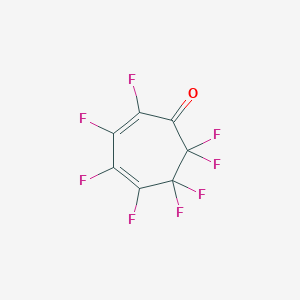
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the cycloheptadienone family, where multiple fluorine atoms are substituted on the cycloheptadienone ring. The presence of fluorine atoms imparts distinct chemical and physical properties, making it an interesting subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one typically involves the fluorination of cycloheptadienone derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and thiols, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
1H,1H,2H,2H-Perfluorodecyl acrylate: Utilized in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
Uniqueness
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one stands out due to its specific arrangement of fluorine atoms on the cycloheptadienone ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific biological interactions.
Properties
CAS No. |
92406-76-3 |
|---|---|
Molecular Formula |
C7F8O |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2,3,4,5,6,6,7,7-octafluorocyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C7F8O/c8-1-2(9)4(11)6(12,13)7(14,15)5(16)3(1)10 |
InChI Key |
CVSVUXIGUYWKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(C(C(=C1F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















